1-Ethyl-3,3-dimethyl-2-methyleneindoline
Description
1-Ethyl-3,3-dimethyl-2-methyleneindoline (TH-1) is a substituted indoline derivative characterized by a methylene group at position 2, an ethyl group at position 1, and two methyl groups at position 2. Its synthesis involves alkylation of 2,3,3-trimethyl-3H-indole with ethyl bromide in acetonitrile under basic conditions (KOH), yielding a versatile intermediate for photochromic spiropyrans . TH-1 is notable for its high reactivity due to the electron-rich methylene group, enabling applications in light-responsive materials and organic synthesis.
Properties
CAS No. |
73718-62-4 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-ethyl-3,3-dimethyl-2-methylideneindole |
InChI |
InChI=1S/C13H17N/c1-5-14-10(2)13(3,4)11-8-6-7-9-12(11)14/h6-9H,2,5H2,1,3-4H3 |
InChI Key |
MWYTVFRHPLPLKF-UHFFFAOYSA-N |
SMILES |
CCN1C(=C)C(C2=CC=CC=C21)(C)C |
Canonical SMILES |
CCN1C(=C)C(C2=CC=CC=C21)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of TH-1 with analogous indoline and aromatic compounds, emphasizing structural differences, synthesis, and applications.
2.1. 1-(3-Carboxyethyl)-3,3-dimethyl-2-methyleneindoline
- Structure : Differs from TH-1 by a 3-carboxyethyl substituent at position 1.
- Synthesis: Reacts indoline with 3-iodopropanoic acid in methyl ethyl ketone (MEK) under reflux, achieving 99% yield .
- Applications : The carboxylic acid group facilitates incorporation into polymers or coatings, particularly in light-responsive systems. Its polarity enhances solubility in polar solvents compared to TH-1.
- Key Data : Higher yield (99% vs. unspecified for TH-1) suggests efficient functionalization for advanced materials.
2.2. 3,3-Dimethyl-2-methylene-1-phenylindoline (CAS 5227-71-4)
- Structure : Replaces TH-1’s ethyl group with a phenyl ring at position 1.
- Synthesis: Not detailed in evidence, but likely involves phenyl halides as alkylating agents.
- May exhibit red-shifted absorption spectra compared to TH-1 due to extended conjugation .
- Safety : Classified under GHS standards; specific hazards unlisted but likely requires standard organic compound handling .
2.3. Ethyl 1-Ethyl-3-methyl-2-oxoindoline-3-carboxylate
- Structure : Features a 2-oxo group and ester substituent, unlike TH-1’s methylene.
- Synthesis : Likely involves oxidative or condensation pathways to introduce the oxo group.
- Applications : The oxo group reduces reactivity in cycloadditions but enhances hydrogen-bonding capacity, making it suitable for crystal engineering or pharmaceutical intermediates .
2.4. 1-Ethyl-3,5-dimethylbenzene
- Structure : Aromatic benzene ring with ethyl and methyl substituents (positions 1, 3, 5).
- Applications : Volatile organic compound (VOC) emitted by microorganisms; exhibits allelopathic effects in plants. Demonstrates how substituent positions (3,5 vs. 3,3 in TH-1) drastically alter bioactivity and volatility .
Comparative Data Table
Research Findings and Trends
- Synthetic Efficiency : TH-1 and its carboxyethyl derivative demonstrate high yields (≥90%), highlighting robust alkylation strategies for indoline functionalization .
- Photochromic Performance : TH-1-derived spiropyrans (e.g., SP-1, SP-7) show 90% yields and strong IR signals (C=C, C–N), indicating stability in photoisomerization .
- Structure-Activity Relationships : Substitution at position 1 (ethyl vs. phenyl) modulates electronic and steric effects, influencing reaction kinetics and material properties .
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